6-Bromopyridine-3-sulfonyl chloride hydrochloride

概要

説明

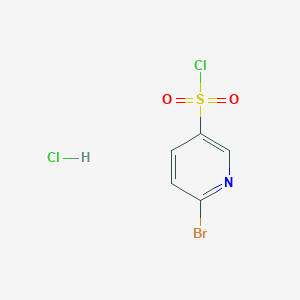

6-Bromopyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4BrCl2NO2S and a molecular weight of 292.97 g/mol. This compound has gained significant interest in scientific research due to its unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyridine-3-sulfonyl chloride hydrochloride typically involves the reaction of 6-bromopyridine with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

化学反応の分析

Types of Reactions

6-Bromopyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically require an inert atmosphere and low temperatures to prevent decomposition .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents used. For example, reactions with amines can produce sulfonamide derivatives .

科学的研究の応用

Synthesis of Sulfonamide Derivatives

6-Bromopyridine-3-sulfonyl chloride hydrochloride is primarily used as a reagent in the formation of sulfonamide derivatives. These derivatives are crucial in medicinal chemistry due to their antibacterial properties and role as enzyme inhibitors . The sulfonamide group is a key feature in many pharmaceuticals, making this compound valuable for drug discovery.

Intermediate in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, including:

- Vonoprazan : A potassium-competitive acid blocker used for treating gastroesophageal reflux disease (GERD). The synthesis of vonoprazan involves the use of pyridine sulfonyl chlorides, where this compound plays a pivotal role .

Reagent in Organic Synthesis

In addition to its role in drug synthesis, this compound is utilized as a versatile reagent in organic chemistry. It facilitates various reactions such as:

- Nucleophilic substitution reactions : Where it reacts with amines to form sulfonamides.

- Formation of heterocycles : The bromine atom can be substituted or eliminated to create diverse heterocyclic compounds .

Case Study 1: Synthesis of Vonoprazan

A notable application of this compound is its use in the synthesis of vonoprazan. Research indicates that the compound can be efficiently converted into the desired sulfonamide through a series of nucleophilic substitutions, demonstrating high yields and selectivity . This process exemplifies the compound's importance in developing new therapeutic agents.

Case Study 2: Environmental Impact and Safety

The synthesis methods involving this compound have been evaluated for environmental safety and efficiency. Recent advancements include the use of microchannel reactors that enhance reaction conditions while minimizing hazardous waste. This method not only improves yield but also addresses safety concerns associated with traditional batch processes .

Comparative Analysis of Synthesis Methods

| Method | Yield | Safety Concerns | Environmental Impact |

|---|---|---|---|

| Traditional Batch Synthesis | Up to 90% | High (use of hazardous chemicals) | Significant waste |

| Microchannel Reactor Synthesis | Over 90% | Low (milder conditions) | Reduced waste |

作用機序

The mechanism of action of 6-Bromopyridine-3-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming stable sulfonamide derivatives. These reactions often target specific molecular pathways and enzymes, making the compound useful in the study of enzyme inhibitors and other biological processes.

類似化合物との比較

Similar Compounds

Similar compounds to 6-Bromopyridine-3-sulfonyl chloride hydrochloride include:

6-Bromopyridine-3-sulfonyl chloride: This compound is similar but does not include the hydrochloride salt.

2-Bromopyridine-5-sulfonyl chloride: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its reactivity and solubility properties.

生物活性

6-Bromopyridine-3-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its reactive sulfonyl chloride functional group, which can undergo various chemical reactions, making it a valuable intermediate in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C6H5BrClNO2S

- Molecular Weight : 252.54 g/mol

- CAS Number : 1266693-63-3

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows it to inhibit specific enzymes or receptors, influencing various biological pathways. The bromine atom enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack and subsequent modification of target biomolecules.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Bromopyridine-3-sulfonyl chloride | Escherichia coli | 6.72 mg/mL |

| 6-Bromopyridine-3-sulfonyl chloride | Staphylococcus aureus | 6.63 mg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Anti-inflammatory Activity

In vivo studies have indicated that sulfonamide derivatives can exhibit anti-inflammatory effects. For example, compounds derived from similar structures have shown efficacy in reducing carrageenan-induced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases.

| Compound | Edema Reduction (%) at 1h | Edema Reduction (%) at 2h | Edema Reduction (%) at 3h |

|---|---|---|---|

| Sulfonamide derivative A | 94.69% | 89.66% | 87.83% |

This highlights the potential for this compound to be explored further for its anti-inflammatory properties .

Antioxidant Activity

The antioxidant capacity of related sulfonamide compounds has been evaluated using various assays, demonstrating their ability to scavenge free radicals effectively. For instance, compounds were tested against DPPH radicals, showing promising results compared to standard antioxidants like Vitamin C.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized a series of benzenesulphonamides derived from sulfonyl chlorides and evaluated their biological activities. The results indicated that these compounds exhibited significant antimicrobial and anti-inflammatory activities, paving the way for further exploration of their derivatives .

- Complexation Studies : Research involving the coordination of sulfonamide derivatives with metal ions (e.g., zinc and copper) revealed enhanced bioactivity against specific pathogens. Such complexes demonstrated improved antimicrobial properties compared to their uncoordinated counterparts .

特性

IUPAC Name |

6-bromopyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S.ClH/c6-5-2-1-4(3-8-5)11(7,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOHVOIATKZUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。